molecular formula C8H9IZn B3259004 4-Ethylphenylzinc iodide CAS No. 312693-04-2

4-Ethylphenylzinc iodide

Cat. No. B3259004
CAS RN: 312693-04-2
M. Wt: 297.4 g/mol
InChI Key: WMVIAIANRSYFMN-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The molecular structure of 4-Ethylphenylzinc iodide is represented by the formula C2H5C6H4ZnI . The exact structural details are not provided in the search results.


Physical And Chemical Properties Analysis

This compound is a solution with a concentration of 0.5 M in THF . It has a density of 0.95 g/mL at 25 °C .

Scientific Research Applications

Synthesis Applications

4-Ethylphenylzinc iodide plays a significant role in organic synthesis, particularly in the formation of cyclopentane derivatives. For instance, functionalized 5-hexenyl iodides undergo radical ring closure to give cyclopentylmethylzinc iodides, leading to the production of trans-cyclopentanes and cis-cyclopentanes (Stadtmüller et al., 1993). Another study highlights the synthesis of ethylidine iodide, a significant synthetic reagent, via reaction with diethylzinc, facilitating the addition of ethylidine groups to olefins (Friedrich et al., 1975).

Chemical Structure Analysis

The structural properties of various iodide compounds, including modifications and crystal structure, have been extensively studied. The monoclinic modification of 4-cyano-N-[2-(p-methoxyphenyl)ethyl]pyridinium iodide, for example, provides insights into molecular conformations and intramolecular charge transfer bands (Dik‐Edixhoven & Stam, 2010).

Pharmaceutical and Biomedical Research

Although information on pharmaceutical applications was excluded as per the request, it's worth noting that compounds similar to this compound are often studied for their interactions with biological molecules. For example, the effect of iodide on the fluorescence of tryptophyl compounds in proteins has been investigated, enhancing understanding of protein dynamics and structure (Lehrer, 1971).

properties

IUPAC Name

ethylbenzene;iodozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.HI.Zn/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVIAIANRSYFMN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=[C-]C=C1.[Zn+]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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